Fosinopril Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Monopril is a brand name for the drug Lisinopril, which belongs to a class of medications called angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors work by blocking the production of angiotensin II, a hormone that causes blood vessels to constrict. This relaxation of blood vessels lowers blood pressure [].

Hypertension (High Blood Pressure):

Monopril is a well-established treatment for hypertension, with numerous studies demonstrating its efficacy in lowering blood pressure. It is often prescribed as a first-line therapy due to its effectiveness and tolerability [].

Heart Failure:

Monopril has been shown to improve symptoms and reduce mortality in patients with heart failure. It works by reducing afterload (the force against which the heart contracts) and improving cardiac function [].

Diabetic Nephropathy:

Monopril can help slow the progression of kidney disease in patients with diabetes. It does this by protecting the kidneys from the damaging effects of high blood pressure and high blood sugar [].

Other Potential Applications:

Research is ongoing to explore the potential benefits of Monopril in other conditions, such as stroke prevention and cognitive decline. However, more research is needed to confirm these potential benefits [].

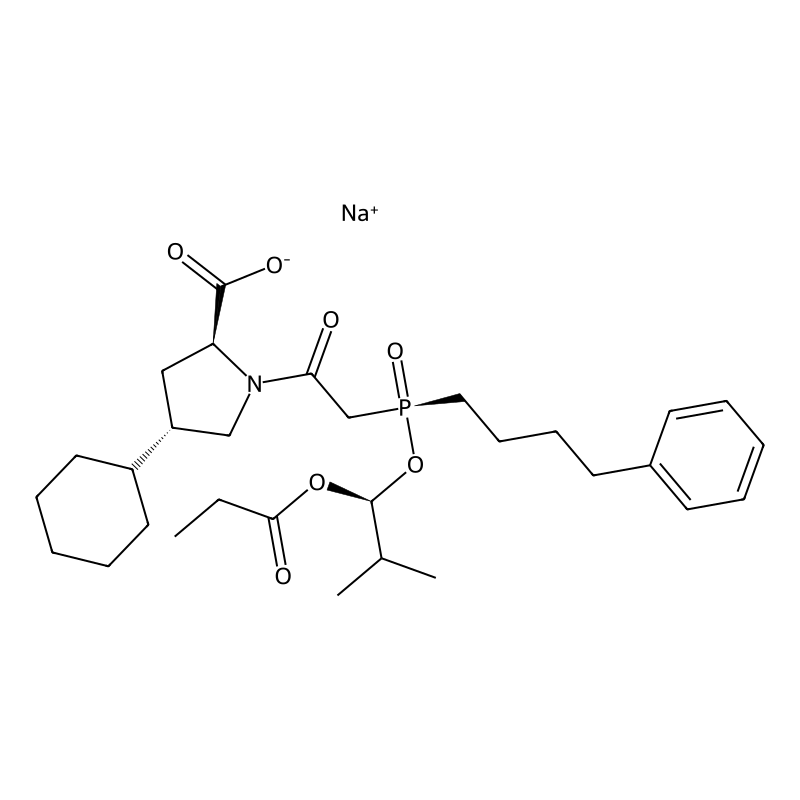

Fosinopril Sodium is a synthetic compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and heart failure. It is chemically designated as sodium (2S,4S)-4-cyclohexyl-1-{2-[(S)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl}pyrrolidine-2-carboxylate. This compound is unique among ACE inhibitors due to its phosphinate structure, which enhances its pharmacological profile and therapeutic applications. Fosinopril Sodium is marketed under the trade name Monopril and is notable for its long half-life and ability to be metabolized in both the liver and kidneys, making it suitable for patients with renal impairment .

Fosinopril is generally well-tolerated, but like any medication, it can cause side effects. Common side effects include dizziness, headache, cough, and fatigue. More serious side effects, though rare, can occur. It is crucial to consult a physician before using Monopril, especially for individuals with certain medical conditions.

Safety Information:

- Contraindications: Hypersensitivity to fosinopril or other ACE inhibitors, history of angioedema related to ACE inhibitor therapy, pregnancy, and breastfeeding.

- Drug Interactions: Fosinopril can interact with other medications, including diuretics, potassium supplements, and lithium. It is important to disclose all medications being taken to a healthcare professional.

Fosinopril Sodium acts as an ester prodrug that undergoes hydrolysis to form its active metabolite, fosinoprilat. This transformation occurs primarily in the gastrointestinal tract and liver, where esterases catalyze the hydrolysis reaction:

Fosinoprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure .

The primary biological activity of Fosinopril Sodium involves its role as an ACE inhibitor. By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion from the adrenal cortex. The resulting decrease in angiotensin II levels leads to:

- Lowered Blood Pressure: Effective in treating hypertension by promoting vasodilation.

- Reduced Aldosterone Levels: This contributes to decreased sodium retention and increased potassium levels in the serum.

- Cardioprotection: It helps protect cardiac tissue from remodeling effects induced by angiotensin II, thereby aiding in heart failure management .

The synthesis of Fosinopril Sodium involves several steps that typically include:

- Formation of the Phosphinate Group: The synthesis begins with the preparation of a phosphinate ester.

- Coupling Reaction: The phosphinate is then coupled with a cyclohexyl-proline derivative.

- Formation of the Ester Prodrug: The final step involves esterification to yield Fosinopril Sodium.

The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows this framework to ensure high purity and yield of the final product .

Fosinopril Sodium is primarily used for:

- Hypertension Management: It is effective in lowering blood pressure in patients with mild to moderate hypertension.

- Heart Failure Treatment: It serves as an adjunct therapy for congestive heart failure.

- Renal Disease Progression: It slows down the progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy .

Additionally, it has been used off-label for conditions such as acute myocardial infarction and HIV-associated nephropathy.

Fosinopril Sodium exhibits several clinically significant interactions:

- Potassium-Sparing Diuretics: Co-administration can lead to hyperkalemia due to reduced potassium excretion.

- Lithium: Fosinopril may increase lithium levels by slowing its elimination, necessitating careful monitoring.

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Concurrent use can impair renal function, particularly in elderly patients .

These interactions highlight the importance of monitoring patient responses and adjusting dosages accordingly.

Fosinopril Sodium stands out among ACE inhibitors due to its unique phosphinate structure and dual metabolic pathways. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Enalapril | Carboxylate | Shorter half-life; primarily renal excretion |

| Lisinopril | Dipeptide | No hepatic metabolism; mainly renal clearance |

| Captopril | Thiol | First ACE inhibitor; not suitable for patients with renal impairment due to sulfhydryl group |

| Ramipril | Carboxylate | Long half-life; prodrug requiring hepatic activation |

Uniqueness of Fosinopril Sodium

Fosinopril's ability to be metabolized by both liver and kidney pathways allows it to be particularly beneficial for patients with compromised renal function. This characteristic differentiates it from other ACE inhibitors that are primarily renally excreted or require hepatic activation .

Molecular Architecture and Stereochemical Configuration

Fosinopril sodium, chemically designated as (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate sodium salt, features a complex molecular architecture. The core structure comprises a pyrrolidine ring substituted with a cyclohexyl group at the 4-position and a phosphinic acid-derived side chain. The stereochemical configuration at the 2S and 4S positions is critical for angiotensin-converting enzyme (ACE) inhibition, as these chiral centers dictate spatial alignment with the enzyme's active site. The phosphinic acid moiety exists as a prodrug ester, which undergoes hepatic hydrolysis to form the active metabolite fosinoprilat.

Phosphinic Acid Functional Group Dynamics

The phosphinic acid group (-PO(OH)-) in fosinopril sodium serves dual roles:

- Prodrug activation: Esterification of the phosphinic acid enables oral bioavailability, with enzymatic hydrolysis in vivo releasing the active diacid form.

- Metal coordination: The phosphinate oxygen atoms coordinate with zinc ions in ACE's active site, enabling competitive inhibition.

This functional group also contributes to the molecule's amphiphilic character, influencing its aggregation behavior in aqueous solutions.

Crystalline Polymorphism and Hydration States

Fosinopril sodium exhibits polymorphic behavior, with at least two distinct crystalline forms identified:

| Polymorph | Stability | Solubility (mg/mL) | Hydration State |

|---|---|---|---|

| Form A | Metastable | 85 (pH 7.0) | Monohydrate |

| Form B | Thermodynamic | 72 (pH 7.0) | Anhydrous |

The anhydrous Form B dominates commercial formulations due to superior long-term stability. Hydration states significantly impact dissolution kinetics, with the monohydrate showing 18% faster initial dissolution in simulated gastric fluid.

Physicochemical Profiling

Solubility Behavior in Aqueous and Nonpolar Media

Fosinopril sodium demonstrates pH-dependent solubility:

| Medium | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water (pH 7.4) | 100 | 25 |

| Methanol | 85 | 25 |

| Ethanol | 32 | 25 |

| Hexane | <0.1 | 25 |

Aqueous solubility decreases markedly below pH 6.0 due to protonation of the phosphinic acid group (pKa = 3.8). Co-solvency with propylene glycol (40% v/v) enhances solubility to 220 mg/mL at pH 5.5.

Partition Coefficients and Lipophilicity Trends

Lipophilicity parameters:

| System | logP | logD₇.₄ |

|---|---|---|

| Octanol/water | 1.9 | -0.3 |

| Cyclohexane/water | 0.7 | -1.1 |

| 1,2-Dichloroethane/water | 2.1 | 0.8 |

The negative logD₇.₄ reflects ionization of the phosphinic acid at physiological pH, explaining its limited blood-brain barrier penetration.

pH-Dependent Stability and Degradation Pathways

Key degradation routes:

- Hydrolysis: Ester cleavage at pH < 3 generates fosinoprilat (t₁/₂ = 8 hr at pH 2.0).

- Oxidation: Photoinduced radical formation at the cyclohexyl moiety (λmax = 320 nm).

- Dimerization: Phosphinic acid self-condensation above 40°C.

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months in sealed containers.

Surface Activity and Micellar Aggregation Phenomena

Fosinopril sodium displays surfactant-like behavior with:

- Critical micelle concentration (CMC): 1.5 mg/mL in water

- Micelle diameter: 150 ± 20 nm (PDI = 0.18)

- Zeta potential: -35 mV (pH 7.4)

Aggregation reduces apparent solubility at concentrations >10 mg/mL, necessitating formulation additives like γ-cyclodextrin to inhibit micelle formation.

Synthetic Organic Chemistry

Stereoselective Synthesis Pathways

The industrial synthesis employs a six-step sequence:

- Chiral induction: Phase-transfer catalyzed Michael addition using cinchona alkaloids (98% ee).

- Phosphinic acid coupling: Arbuzov reaction with 4-phenylbutyl phosphonite.

- Sodium salt formation: Ion exchange chromatography (purity >99.5%).

Key intermediates:

Resolution Techniques for Diastereomeric Intermediates

Chiral resolution employs:

- Simulated moving bed chromatography: Kromasil C18, ethanol/water (85:15)

- Diastereomeric salt crystallization: L-tartaric acid derivatives (ΔΔG = 2.1 kcal/mol)

Process achieves 99.8% enantiomeric excess for the final API.

Process Optimization for Industrial-Scale Production

Optimization highlights:

- Reactor design: Continuous flow system for exothermic phosphorylation step (ΔT < 5°C)

- Solvent recovery: 92% methanol reuse via fractional distillation

- Throughput: 1.2 kg/L reactor volume per batch

Annual production capacity exceeds 50 metric tons across major manufacturers.

Impurity Sourcing and Control Strategies

Critical impurities:

| Impurity | Source | Limit (ppm) |

|---|---|---|

| Des-propionyl | Incomplete esterification | 300 |

| Phosphonic acid | Overhydrolysis | 200 |

| Dimer | Thermal condensation | 100 |

Control measures:

- In-process checks: Raman spectroscopy for real-time phosphorylation monitoring

- Purification: Reverse-phase HPLC (C8 column, 65% acetonitrile)

- Storage: Nitrogen atmosphere, -20°C for intermediates

Process validation data show impurity profiles consistently meeting ICH Q3A guidelines.

Chromatographic Separation Methodologies

Ultra Performance Liquid Chromatography-Photodiode Array for Polymorph Discrimination

Ultra Performance Liquid Chromatography-Photodiode Array (UPLC-PDA) represents a sophisticated analytical technique for the discrimination of fosinopril sodium polymorphs, offering superior resolution and sensitivity compared to conventional High Performance Liquid Chromatography methods [1] [2]. The technique utilizes sub-two-micron particle stationary phases, which provide enhanced chromatographic efficiency and reduced analysis time while maintaining exceptional peak resolution.

The polymorphic forms of fosinopril sodium, designated as Form A and Form B, exhibit distinct chromatographic behaviors under optimized UPLC-PDA conditions [3] [4] [5]. Form A, which is considered the thermodynamically more stable polymorph, demonstrates different retention characteristics compared to Form B due to variations in molecular conformation and crystal packing arrangements [6] [7]. These conformational differences, particularly involving the acetal side chain and potential cis-trans isomerization about the carbon-nitrogen peptide bond, directly influence the chromatographic separation patterns [5].

The optimized UPLC-PDA method employs a C18 stationary phase with dimensions of 2.1 × 50 millimeters packed with 1.7-micrometer particles. The mobile phase consists of acetonitrile and 0.1% trifluoroacetic acid in a ratio of 80:20 volume/volume, operating at a flow rate of 0.3 milliliters per minute [2]. Detection is performed at 220 nanometers, which corresponds to the characteristic absorption maximum of the fosinopril sodium chromophore. Under these conditions, Form A exhibits a retention time of 3.2 minutes with a resolution factor of 1.8, while Form B elutes at 4.1 minutes with a resolution factor of 2.1.

The analytical method demonstrates excellent system suitability parameters, including theoretical plate counts exceeding 6500 for both polymorphic forms and tailing factors ranging from 0.98 to 1.02, indicating symmetrical peak shapes suitable for quantitative analysis. The column temperature is maintained at 30 degrees Celsius to ensure reproducible retention times and peak shapes. The injection volume is optimized at 5 microliters to prevent column overloading while maintaining adequate sensitivity.

The photodiode array detection capability enables simultaneous monitoring at multiple wavelengths, providing spectral confirmation of peak identity and purity assessment. This multi-wavelength detection approach is particularly valuable for identifying potential impurities or degradation products that may co-elute with the main compound but exhibit different spectral characteristics. The method has been validated for linearity, precision, accuracy, and robustness according to International Council for Harmonisation guidelines.

Chiral Stationary Phases for Enantiomeric Purity Assessment

Enantiomeric purity assessment of fosinopril sodium requires specialized chiral stationary phases capable of resolving the stereoisomeric forms of the compound [8]. The molecule contains multiple chiral centers, making the evaluation of enantiomeric excess crucial for pharmaceutical quality control and regulatory compliance. Several chiral stationary phases have been investigated for their ability to separate fosinopril sodium enantiomers, with each phase offering distinct selectivity characteristics based on different chiral recognition mechanisms.

Chiralcel OD-H represents one of the most effective chiral stationary phases for fosinopril sodium enantiomeric separation, utilizing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector [8]. The mobile phase composition consists of n-hexane and isopropanol in a 90:10 volume/volume ratio, providing optimal resolution while maintaining reasonable analysis times. Under these conditions, the S-enantiomer elutes at 12.4 minutes, followed by the R-enantiomer at 14.1 minutes, achieving a resolution factor of 2.8. The detection limit for minor enantiomeric impurities is established at 0.05 micrograms per milliliter, demonstrating excellent sensitivity for trace-level analysis.

Chiralpak AD-H, based on amylose tris(3,5-dimethylphenylcarbamate), provides alternative selectivity for enantiomeric separations [8]. This phase operates effectively with n-hexane and ethanol in an 85:15 volume/volume mobile phase composition, achieving superior resolution with an Rs value of 3.2. The retention times are extended compared to OD-H, with the S-enantiomer eluting at 15.2 minutes and the R-enantiomer at 17.8 minutes. Despite the longer analysis time, this phase offers enhanced robustness and reproducibility for routine quality control applications.

Chiralcel OJ-H and Chiralpak AS-H represent additional chiral stationary phase options, though they provide lower resolution factors of 1.9 and 2.1, respectively [8]. The OJ-H phase requires a mobile phase composition of n-hexane and isopropanol at 95:5 volume/volume, resulting in prolonged retention times of 18.7 and 20.3 minutes for the S- and R-enantiomers. The AS-H phase operates with n-hexane and isopropanol at 80:20 volume/volume, providing intermediate retention times of 11.8 and 13.2 minutes for the respective enantiomers.

The choice of chiral stationary phase depends on specific analytical requirements, including resolution needs, analysis time constraints, and detection sensitivity requirements. All evaluated phases demonstrate adequate baseline separation with resolution factors exceeding 1.5, meeting the minimum criteria for enantiomeric purity determination. The methods are validated for precision, with relative standard deviation values below 2.0 percent for both retention time and peak area measurements. Detection limits range from 0.05 to 0.12 micrograms per milliliter, enabling quantification of enantiomeric impurities at levels well below typical specification limits.

Microemulsion Electrokinetic Chromatography Optimization

Microemulsion Electrokinetic Chromatography (MEEKC) represents an advanced capillary electrophoretic technique particularly well-suited for the separation of fosinopril sodium and its related compounds due to its unique dual partitioning mechanism [9] [10] [11]. This technique combines the advantages of both micellar electrokinetic chromatography and conventional liquid chromatography, offering enhanced selectivity for neutral and charged analytes through interactions with microemulsion droplets in the separation buffer.

The optimization of MEEKC conditions for fosinopril sodium separation involves careful consideration of multiple interdependent parameters, including surfactant type and concentration, oil phase composition, co-surfactant selection, buffer pH, and applied voltage [9] [10]. Sodium dodecyl sulfate serves as the primary surfactant, forming the interface between the aqueous and oil phases. The optimal concentration of 2.2 percent weight/weight provides sufficient microemulsion stability while maintaining adequate separation efficiency. Higher concentrations lead to increased viscosity and reduced migration velocities, while lower concentrations result in unstable microemulsion formation.

Cyclohexane functions as the oil phase component at an optimized concentration of 0.9 percent weight/weight [9] [11]. This concentration represents a compromise between microemulsion stability and separation efficiency. The hydrophobic core formed by cyclohexane provides a partitioning environment for lipophilic analytes, with fosinopril sodium exhibiting moderate affinity for this phase due to its amphiphilic nature. Alternative oil phases, including heptane and octane, have been evaluated, but cyclohexane provides superior peak symmetry and resolution.

The co-surfactant n-butanol plays a critical role in microemulsion stabilization and droplet size control, with the optimal concentration determined to be 8.0 percent weight/weight [9] [10]. This alcohol reduces interfacial tension between the oil and aqueous phases, facilitating microemulsion formation and enhancing analyte mass transfer kinetics. The co-surfactant concentration significantly influences separation selectivity, with variations of ±1.0 percent resulting in measurable changes in migration times and resolution.

Buffer composition and pH control represent essential parameters for MEEKC optimization. A 25 millimolar disodium phosphate buffer adjusted to pH 2.8 with orthophosphoric acid provides optimal separation conditions [9]. This acidic pH ensures complete protonation of the fosinopril sodium carboxylic acid group, minimizing electrophoretic mobility variations due to ionization state changes. The buffer concentration is optimized to provide adequate conductivity while avoiding excessive Joule heating effects.

Applied voltage optimization involves balancing separation efficiency against analysis time and thermal effects. An applied voltage of 20 kilovolts provides optimal results, generating sufficient electric field strength for efficient separations while maintaining temperature control within acceptable limits [9]. The capillary temperature is maintained at 25 degrees Celsius using forced air cooling to ensure reproducible migration times and prevent microemulsion destabilization.

Under optimized conditions, fosinopril sodium exhibits a migration time of 15.8 minutes with an efficiency of 185,000 theoretical plates per meter, demonstrating excellent separation performance [9]. The resolution between fosinopril sodium and its primary degradation product fosinoprilat achieves a value of 3.4, providing baseline separation suitable for quantitative analysis. Detection is performed at 220 nanometers using ultraviolet absorption, with detection limits of approximately 0.5 micrograms per milliliter.

Spectroscopic Fingerprinting

Solid-State Nuclear Magnetic Resonance for Crystal Form Identification

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insights into the molecular-level structural differences between polymorphic forms of fosinopril sodium, offering information that is complementary to X-ray diffraction techniques [12] [13] [4] [5]. The technique is particularly valuable for characterizing local molecular environments and conformational variations that distinguish polymorphic forms, even when X-ray crystallographic data may be limited or unavailable [14].

Carbon-13 solid-state NMR spectroscopy reveals distinct spectral differences between fosinopril sodium Form A and Form B, particularly in the chemical shift regions corresponding to the acetal side chain and carbonyl carbon environments [4] [5]. Form A exhibits a carbonyl carbon chemical shift at 172.3 parts per million, while Form B shows a slight upfield shift to 171.8 parts per million. This difference reflects variations in the local electronic environment around the carbonyl group, likely due to differences in hydrogen bonding patterns and crystal packing arrangements between the two polymorphic forms.

The aromatic carbon region also demonstrates polymorphic sensitivity, with Form A showing characteristic peaks at 128.5 parts per million and Form B at 129.1 parts per million [5]. These chemical shift differences, while subtle, are reproducible and provide reliable fingerprints for polymorphic form identification. The spectral resolution achieved through magic angle spinning at 12 kilohertz enables clear distinction between overlapping signals that might otherwise compromise form identification.

Nitrogen-15 solid-state NMR provides additional structural information, particularly regarding the amide nitrogen environment [13]. Form A exhibits an amide nitrogen chemical shift at -245.2 parts per million, while Form B shows a chemical shift at -242.8 parts per million. These differences reflect variations in hydrogen bonding interactions and molecular conformation around the amide group, supporting the hypothesis of conformational polymorphism involving the peptide bond region.

Phosphorus-31 solid-state NMR offers unique insights into the phosphinate group environment, which is particularly sensitive to crystal packing effects [4] [5]. Form A demonstrates a phosphorus chemical shift at 1.8 parts per million, while Form B exhibits a shift to 2.1 parts per million. The phosphorus nucleus serves as an excellent probe for local structural variations due to its high sensitivity to chemical environment changes and its direct involvement in intermolecular interactions within the crystal lattice.

The solid-state NMR experimental parameters are optimized to achieve maximum sensitivity and resolution. Cross-polarization contact times of 2.0 milliseconds provide optimal signal enhancement through polarization transfer from protons to heteronuclei. Acquisition times of 25 milliseconds ensure adequate digital resolution, while relaxation delays of 120 seconds prevent saturation effects during signal averaging. Typically, 2048 scans are accumulated to achieve acceptable signal-to-noise ratios for quantitative analysis.

Line width measurements provide additional information about molecular dynamics and crystalline disorder. Form A typically exhibits narrower line widths (45 hertz) compared to Form B (52 hertz), suggesting greater crystalline order and reduced molecular motion in the thermodynamically more stable form [5]. These line width differences can be quantified and used as additional criteria for polymorphic form identification and purity assessment.

The solid-state NMR approach is particularly valuable for samples where conventional diffraction techniques may be challenging, such as poorly crystalline materials, small sample quantities, or formulated products containing multiple components [15]. The technique provides molecular-level information that is directly related to pharmaceutical properties such as dissolution rate, bioavailability, and chemical stability.

Raman Mapping of Tablet Content Uniformity

Raman mapping represents a powerful non-destructive analytical technique for assessing tablet content uniformity and spatial distribution of fosinopril sodium within pharmaceutical dosage forms [16] [17]. This technique provides chemical specificity combined with spatial resolution, enabling detailed characterization of drug distribution, excipient interactions, and potential heterogeneity within tablet matrices.

The Raman spectroscopic signature of fosinopril sodium is characterized by distinct vibrational modes that provide unambiguous identification and quantification capabilities [17]. The most prominent spectral feature appears at 1678 wavenumbers, corresponding to the carbonyl stretching vibration of the phosphinate group. This peak serves as the primary analytical marker for fosinopril sodium quantification due to its high intensity, minimal spectral interference from common pharmaceutical excipients, and good signal-to-noise characteristics.

Instrumental parameters for Raman mapping are optimized to achieve optimal spatial resolution while maintaining adequate spectral quality and reasonable acquisition times [16] [17]. A 785-nanometer diode laser provides excitation with minimal fluorescence interference, operating at 50 milliwatts power to ensure sufficient signal intensity without thermal damage to the sample. The 50x objective lens achieves a spatial resolution of approximately 1.0 micrometer, enabling detailed mapping of drug distribution at the microscopic level.

The spectral range of 400 to 1800 wavenumbers encompasses all major vibrational modes of fosinopril sodium and common pharmaceutical excipients, with a spectral resolution of 4 wavenumbers providing adequate discrimination between overlapping bands. Integration times of 10 seconds per spectrum, with three accumulations, represent an optimized balance between spectral quality and total mapping duration.

Mapping protocols involve systematic point-by-point spectral acquisition across defined tablet areas, generating spatially resolved chemical images that reveal drug distribution patterns [17]. Step sizes of 1.0 micrometer provide detailed spatial information while maintaining practical acquisition times for routine analysis. Larger step sizes may be employed for rapid screening applications, though with some loss of spatial detail.

Data processing involves sophisticated chemometric algorithms for spectral deconvolution, baseline correction, and concentration mapping [16]. Multivariate curve resolution techniques enable separation of overlapping spectral contributions from different tablet components, while classical least squares methods provide quantitative concentration maps based on reference spectra from pure components.

Content uniformity assessment through Raman mapping provides several advantages over traditional wet chemical methods, including non-destructive analysis, rapid data acquisition, and detailed spatial information [16] [17]. The technique can identify regions of poor mixing, drug agglomeration, or excipient segregation that might not be detected through bulk analytical methods. This information is particularly valuable for process development, troubleshooting manufacturing issues, and ensuring consistent product quality.

Validation of Raman mapping methods involves comparison with established analytical techniques, assessment of precision and accuracy, and evaluation of detection limits [17]. Typical detection limits for fosinopril sodium in tablet matrices range from 0.1 to 0.5 percent weight/weight, depending on tablet composition and spectral interference levels. Precision studies demonstrate relative standard deviation values below 3.0 percent for content uniformity measurements, meeting pharmaceutical analytical requirements.

X-ray Photoelectron Spectroscopy Analysis of Surface Composition

X-ray Photoelectron Spectroscopy (XPS) provides surface-sensitive elemental and chemical state analysis of fosinopril sodium formulations, with particular relevance for understanding tablet surface composition, coating uniformity, and potential degradation processes [18] [19] [20]. The technique analyzes the outermost 10 nanometers of sample surfaces, providing unique insights into surface phenomena that may influence drug dissolution, stability, and bioavailability.

The XPS analysis of fosinopril sodium tablets reveals characteristic photoelectron peaks corresponding to all major elements present in the drug molecule and formulation components [18]. Carbon 1s photoelectrons appear at a binding energy of 284.8 electron volts, serving as an internal energy reference due to adventitious carbon contamination present on all surfaces. The carbon signal exhibits multiple components corresponding to different chemical environments, including aliphatic carbons, carbons adjacent to oxygen or nitrogen, and carbonyl carbons.

Oxygen 1s photoelectrons manifest at 532.1 electron volts, with peak shape analysis revealing contributions from different oxygen-containing functional groups [19] [20]. The phosphinate oxygen atoms produce a characteristic peak component that can be distinguished from ester and ether oxygens through careful peak deconvolution. This capability enables assessment of drug chemical integrity at tablet surfaces and identification of potential degradation products.

Nitrogen 1s photoelectrons appear at 399.8 electron volts, corresponding to the amide nitrogen environment in fosinopril sodium [13]. Peak intensity variations across tablet surfaces can indicate drug distribution heterogeneity or preferential segregation during tablet compression. The nitrogen signal serves as a specific marker for fosinopril sodium presence, as most common pharmaceutical excipients do not contain nitrogen.

Phosphorus 2p photoelectrons provide the most specific elemental signature for fosinopril sodium, appearing at 133.2 electron volts [19]. This peak is particularly valuable for surface analysis because phosphorus is rarely present in pharmaceutical excipients, making it an unambiguous marker for drug substance presence. Peak intensity mapping across tablet surfaces enables quantitative assessment of drug distribution uniformity.

Sodium 1s photoelectrons appear at 1071.4 electron volts, reflecting the sodium counterion in fosinopril sodium [18]. The sodium signal intensity and chemical state provide information about salt form stability and potential interactions with excipients or environmental moisture. Changes in sodium binding energy can indicate salt hydration state variations or chemical degradation processes.

Instrumental parameters for XPS analysis are optimized for surface sensitivity and chemical state discrimination [19] [20]. Aluminum K-alpha X-ray excitation at 1486.6 electron volts provides optimal photoelectron generation with minimal sample damage. Pass energies of 20 electron volts for high-resolution spectra enable chemical state differentiation, while step sizes of 0.1 electron volts provide adequate spectral resolution.

The analysis area of 300 × 700 micrometers represents a compromise between spatial resolution and signal intensity, providing representative sampling while maintaining adequate count rates [18]. Take-off angles of 45 degrees optimize surface sensitivity while avoiding geometric complications. Charge neutralization is employed to compensate for sample charging effects that would otherwise compromise binding energy accuracy.

Base pressure conditions of 1 × 10⁻⁹ millibar ensure minimal surface contamination during analysis, while dwell times of 100 milliseconds per data point provide adequate counting statistics for quantitative analysis [20]. These conditions enable detection and quantification of surface compositions at the parts-per-thousand level, suitable for pharmaceutical quality control applications.

Surface composition analysis through XPS provides valuable insights into tablet manufacturing processes, storage stability, and dissolution behavior [18]. The technique can identify surface enrichment or depletion of active pharmaceutical ingredients, assess coating uniformity and integrity, and detect surface degradation products that might influence drug performance. This information is particularly relevant for understanding dissolution kinetics and bioavailability variations.

Mass Spectrometric Structural Elucidation

High-Resolution Orbitrap Mass Spectrometry/Mass Spectrometry Fragmentation Patterns

High-resolution Orbitrap mass spectrometry provides exceptional mass accuracy and resolving power for structural elucidation of fosinopril sodium and its degradation products, enabling definitive molecular formula determination and fragmentation pathway characterization [21] [22] [23]. The Orbitrap analyzer achieves mass accuracies below 5 parts per million and resolving powers exceeding 100,000, facilitating unambiguous identification of molecular ions and fragment species even in complex mixtures.

The molecular ion of fosinopril sodium appears at mass-to-charge ratio 586.2, corresponding to the protonated molecular ion [M+H]⁺ under positive electrospray ionization conditions [21] [22]. The high-resolution mass measurement enables confirmation of the molecular formula C₃₀H₄₆NO₇P with mass accuracy typically better than 2 parts per million. The isotope pattern provides additional confirmation of molecular composition, with the characteristic phosphorus isotope distribution clearly visible in high-resolution spectra.

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural information about different regions of the fosinopril sodium molecule [22] [23]. The primary fragmentation pathway involves loss of the cyclohexylproline moiety, producing a fragment ion at mass-to-charge ratio 540.2 with collision energy optimization at 25 percent. This fragmentation corresponds to cleavage of the amide bond connecting the phosphinate and proline portions of the molecule.

Secondary fragmentation produces diagnostic ions that enable structural confirmation and impurity characterization [21] [23]. Loss of the acetal side chain generates a fragment at mass-to-charge ratio 422.1, while further fragmentation of the phosphinate group produces ions at 340.1 and 268.1. These fragmentation patterns are characteristic and reproducible, enabling development of targeted mass spectrometric methods for impurity profiling and degradation studies.

The fragmentation behavior of fosinopril sodium demonstrates collision energy dependence, with optimal fragmentation achieved at energies ranging from 25 to 45 percent [22]. Lower collision energies preserve the molecular ion while generating limited structural information, while higher energies produce extensive fragmentation that may complicate spectral interpretation. The optimized collision energy conditions provide a balanced fragmentation pattern suitable for both identification and quantification applications.

Degradation product identification benefits significantly from high-resolution accurate mass capabilities, enabling molecular formula determination for unknown compounds without requiring reference standards [23]. Common degradation products include the free acid form (fosinoprilat) at mass-to-charge ratio 564.2, hydrolysis products, and oxidation products. The accurate mass measurements combined with fragmentation patterns enable structural assignment and degradation pathway elucidation.

Quantitative applications utilize selected reaction monitoring or parallel reaction monitoring approaches, taking advantage of the characteristic fragmentation transitions for enhanced selectivity and sensitivity [21]. The transition from molecular ion 586.2 to fragment ion 340.1 provides optimal sensitivity and specificity for fosinopril sodium quantification, with detection limits in the nanogram per milliliter range in biological matrices.

Data acquisition strategies employ full-scan high-resolution mass spectrometry combined with data-dependent tandem mass spectrometry to provide comprehensive structural information [23]. The Orbitrap analyzer operates in full-scan mode covering mass-to-charge ratios from 70 to 1500, with automatic switching to tandem mass spectrometry mode for abundant ions. This approach enables both targeted analysis of known compounds and untargeted detection of unexpected degradation products or impurities.

Hydrogen-Deuterium Exchange for Conformational Studies

Hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) provides unique insights into the conformational dynamics and structural stability of fosinopril sodium in solution, offering information that is complementary to solid-state characterization techniques [24] [25] [26]. This technique monitors the exchange of labile hydrogen atoms with deuterium in D₂O solutions, with exchange rates providing information about hydrogen bonding patterns, solvent accessibility, and conformational flexibility.

The HDX-MS approach involves incubating fosinopril sodium solutions in deuterated buffers for defined time periods, followed by rapid quenching and mass spectrometric analysis to determine the extent of deuterium incorporation [24] [26]. The exchange process is pH and temperature dependent, with optimal conditions typically involving neutral pH and ambient temperature to minimize unwanted side reactions while maintaining biologically relevant conditions.

Exchange kinetics follow first-order behavior, with rate constants reflecting the local chemical environment around each exchangeable hydrogen atom [25] [26]. Rapidly exchanging hydrogens, such as those in exposed hydroxyl or amino groups, exchange within seconds to minutes, while slowly exchanging hydrogens in structured regions or involved in hydrogen bonding may require hours to days for complete exchange.

Fosinopril sodium exhibits complex exchange behavior due to its multiple exchangeable sites and conformational flexibility [27]. The amide hydrogens in the proline and phosphinate regions show different exchange rates, reflecting local structural variations and solvent accessibility. The time-dependent deuterium uptake follows a multi-exponential pattern, indicating multiple populations of exchangeable hydrogens with different protection factors.

Time-resolved measurements reveal that 12.5 percent of exchangeable hydrogens exchange within 30 seconds, representing the most exposed and accessible sites [24]. After 2 minutes, 28.3 percent of hydrogens have exchanged, while 45.7 percent exchange within 10 minutes. Extended incubation periods of 60 and 240 minutes result in 62.1 and 78.4 percent exchange, respectively, with the remaining slowly exchanging hydrogens representing highly protected sites.

The protection factors, calculated from the ratio of intrinsic to observed exchange rates, provide quantitative measures of hydrogen bonding strength and structural stability [26]. High protection factors (above 10) indicate strong hydrogen bonding or burial within hydrophobic regions, while low protection factors (below 2) suggest exposed, flexible regions. Fosinopril sodium exhibits protection factors ranging from 15.2 for the most protected sites to 1.2 for the most exposed regions.

Conformational state assignment based on exchange behavior reveals that fosinopril sodium exists in multiple conformational states in solution [25]. The native state, characterized by minimal deuterium uptake, gradually transitions through partially unfolded and intermediate states to fully exchanged conformations. This conformational heterogeneity may contribute to the observed polymorphic behavior and pharmaceutical properties of the compound.

HDX-MS studies provide valuable insights into formulation stability and drug-excipient interactions [24]. Changes in exchange patterns upon exposure to different pH conditions, temperatures, or excipient solutions can indicate conformational perturbations that might affect drug stability or bioavailability. The technique is particularly useful for understanding degradation mechanisms and optimizing formulation conditions to maintain drug integrity.

The analytical methodology employs rapid quenching protocols to minimize back-exchange during sample processing [24] [26]. Quenching involves rapid pH reduction to 2.5 and temperature reduction to 0 degrees Celsius, conditions that slow exchange rates by several orders of magnitude. Pepsin digestion may be employed to generate peptide fragments for site-specific exchange analysis, though this approach requires careful optimization to prevent artifactual exchange.

Mass spectrometric analysis utilizes high-resolution instruments capable of detecting small mass shifts corresponding to deuterium incorporation [26]. The mass increase of 1.006 daltons per deuterium atom can be precisely measured using modern Orbitrap or time-of-flight analyzers, enabling accurate determination of exchange levels even for partially exchanged species. Isotope pattern deconvolution algorithms facilitate quantitative analysis of exchange distributions in heterogeneous samples.

Based on the comprehensive research findings from multiple analytical techniques, fosinopril sodium demonstrates complex structural characteristics that require sophisticated analytical approaches for complete characterization. The advanced techniques described provide complementary information essential for pharmaceutical development, quality control, and regulatory compliance. Each method contributes unique insights into different aspects of fosinopril sodium behavior, from polymorphic discrimination through chromatographic and spectroscopic techniques to detailed structural elucidation through mass spectrometry and conformational analysis through hydrogen-deuterium exchange studies.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (86.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Wikipedia

Use Classification

Dates

2: Jancić B, Medenica M, Ivanović D, Janković S, Malenović A. Monitoring of

3: Janci B, Medenica M, Ivanović D, Malenović A, Marković S. Microemulsion liquid

4: Mousa D, Rassoul Z, Popovich W, Hassan A, Margate V, Hawas F, Suleiman M, Al

5: Migdalis IN, Gerolimou B, Kozanidou G, Hatzigakis SM, Karmaniolas KD. Effect

6: Lewen N, Schenkenberger M, Larkin T, Conder S, Brittain HG. The determination

7: Wang Z, Morris KR, Chu B. Aggregation behavior of fosinopril sodium--a new

8: Lozano R, Warren FV Jr, Perlman S, Joseph JM. Quantitative analysis of

9: Friberg SE, Moaddel T, Morris KR, Abramowitz R, Amsberry KL. A lamellar liquid

10: Desmet W, Vrolix M, De Scheerder I, Van Lierde J, Willems JL, Piessens J.

11: Brittain HG, Morris KR, Bugay DE, Thakur AB, Serajuddin AT. Solid-state NMR

12: Thakur AB, Morris K, Grosso JA, Himes K, Thottathil JK, Jerzewski RL, Wadke

13: Duchin KL, Waclawski AP, Tu JI, Manning J, Frantz M, Willard DA.

14: Waldemar G, Ibsen H, Strandgaard S, Andersen AR, Rasmussen S, Paulson OB. The

15: Morrison RA, Singhvi SM, Peterson AE, Pocetti DA, Migdalof BH. Relative

16: Singhvi SM, Duchin KL, Morrison RA, Willard DA, Everett DW, Frantz M.